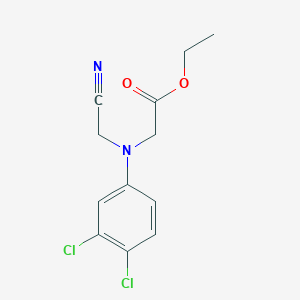

Ethyl N-(cyanomethyl)-N-(3,4-dichlorophenyl)glycinate

Cat. No. B8321646

M. Wt: 287.14 g/mol

InChI Key: PJNMOQRIBBOAEZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07432258B2

Procedure details

Ethyl N-(3,4-dichlorophenyl)glycinate (4.0 g, 16.1 mmol), diisopropylethylamine (3.37 mL, 19.3 mmol), bromoacetonitrile (1.23 mL, 17.7 mmol) and sodium iodide (2.41 g, 16.1 mmol) were dissolved in 25 mL of dry NMP and heated to 120° C. After 20 h, HPLC (Eclipse XDB-C18, 4.6×250 mm, 5 micron, 1-99% CH3CN/H2O with 0.1% trifluoroacetic acid) showed that approximately half of the starting material (Rt=7.8 min) was consumed and that a new peak had formed (Rt=7.6 min). The reaction was monitored periodically by HPLC and additional bromoacetonitrile was added as needed to achieve complete conversion. In this case, an additional 1.5 equivalents (1.68 mL, 24.1 mmol) of bromoacetonitrile was added and the reaction was heated for an additional 28 h, after which time the HPLC indicated that the reaction was complete. The reaction mixture was poured into 400 mL of 50% saturated ammonium chloride and extracted with 500 mL of ethyl acetate. The layers were separated and the organic layer was washed with 50% saturated sodium bicarbonate (400 mL), water (400 mL), and saturated NaCl (400 mL). The organic extracts were dried over magnesium sulfate, filtered, and concentrated to a black oil which was adsorbed onto approximately 15 g of silica gel. The crude residue was purified by column chromatography (300 g silica gel 40 um, gradient elution from 30-70-100% EtOAc/hexanes over 40 minutes) to give the title compound as a yellow solid (2.59 g, 9.02 mmol, 56%). LC/MS (APCI) m/e 260 [M−CN]+.

Name

Yield

56%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8].[CH:16]([N:19](C(C)C)CC)(C)[CH3:17].BrCC#N.[I-].[Na+].FC(F)(F)C(O)=O.[Cl-].[NH4+]>CN1C(=O)CCC1.CC#N.O>[C:16]([CH2:17][N:9]([C:4]1[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=1)[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])#[N:19] |f:3.4,6.7,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC#N.O

|

Step Two

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C=CC1Cl)NCC(=O)OCC

|

|

Name

|

|

|

Quantity

|

3.37 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

|

Name

|

|

|

Quantity

|

1.23 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCC#N

|

|

Name

|

|

|

Quantity

|

2.41 g

|

|

Type

|

reactant

|

|

Smiles

|

[I-].[Na+]

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN1CCCC1=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC#N

|

Step Five

|

Name

|

|

|

Quantity

|

1.68 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCC#N

|

Step Six

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was consumed and that a new peak

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had formed (Rt=7.6 min)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was heated for an additional 28 h

|

|

Duration

|

28 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 500 mL of ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer was washed with 50% saturated sodium bicarbonate (400 mL), water (400 mL), and saturated NaCl (400 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic extracts were dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to a black oil which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude residue was purified by column chromatography (300 g silica gel 40 um, gradient elution from 30-70-100% EtOAc/hexanes over 40 minutes)

|

|

Duration

|

40 min

|

Outcomes

Product

Details

Reaction Time |

20 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)CN(CC(=O)OCC)C1=CC(=C(C=C1)Cl)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 9.02 mmol | |

| AMOUNT: MASS | 2.59 g | |

| YIELD: PERCENTYIELD | 56% | |

| YIELD: CALCULATEDPERCENTYIELD | 56% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |